molecular formula C22H20N6O4S B2531232 ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863500-53-2

ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2531232
CAS No.: 863500-53-2
M. Wt: 464.5
InChI Key: CHWBXRHYFGIQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . Additionally, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit Ubiquitin specific peptidase 28 (USP28) .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through hydrogen bonding . The terminal free amine group has been underscored as important for USP28 inhibition .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines .

Action Environment

Donor–acceptor (d–a) conjugated polymers, which can favor the nonradiative thermal dissipation process due to the formation of an intramolecular charge transfer (ict) state resulting from the electron cloud delocalization of the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital), have been reported .

Properties

IUPAC Name

ethyl 2-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-3-32-22(30)16-6-4-5-7-17(16)25-18(29)12-33-21-19-20(23-13-24-21)28(27-26-19)14-8-10-15(31-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWBXRHYFGIQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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